molecular formula C9H12FN3O3 B048457 1-(2,3-Dideoxy-2-fluoro-beta-D-threo-pentofuranosyl)cytosine CAS No. 119555-47-4

1-(2,3-Dideoxy-2-fluoro-beta-D-threo-pentofuranosyl)cytosine

Cat. No. B048457
M. Wt: 229.21 g/mol
InChI Key: LTDCCBLBAQXNKP-VMHSAVOQSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2,3-Dideoxy-2-fluoro-beta-D-threo-pentofuranosyl)cytosine, also known as FTC, is a nucleoside analog that has been widely studied for its potential use in the treatment of viral infections, particularly HIV/AIDS. FTC is structurally similar to other nucleoside analogs that have been used in the treatment of viral infections, such as zidovudine and lamivudine. However, FTC has several advantages over these drugs, including increased potency and a longer half-life.

Mechanism Of Action

1-(2,3-Dideoxy-2-fluoro-beta-D-threo-pentofuranosyl)cytosine works by inhibiting the reverse transcriptase enzyme, which is essential for the replication of HIV. Specifically, 1-(2,3-Dideoxy-2-fluoro-beta-D-threo-pentofuranosyl)cytosine is incorporated into the viral DNA chain during reverse transcription, causing premature termination of the chain and preventing further replication of the virus.

Biochemical And Physiological Effects

1-(2,3-Dideoxy-2-fluoro-beta-D-threo-pentofuranosyl)cytosine has been shown to have a number of biochemical and physiological effects. In addition to its antiviral activity, 1-(2,3-Dideoxy-2-fluoro-beta-D-threo-pentofuranosyl)cytosine has been shown to have immunomodulatory effects, including the ability to increase cytokine production and enhance T-cell function. In addition, 1-(2,3-Dideoxy-2-fluoro-beta-D-threo-pentofuranosyl)cytosine has been shown to have anti-inflammatory effects, which may be beneficial in the treatment of HIV-related inflammation.

Advantages And Limitations For Lab Experiments

One of the primary advantages of using 1-(2,3-Dideoxy-2-fluoro-beta-D-threo-pentofuranosyl)cytosine in lab experiments is its high potency and low toxicity profile, which makes it an ideal candidate for long-term use in cell culture and animal models. However, one limitation of using 1-(2,3-Dideoxy-2-fluoro-beta-D-threo-pentofuranosyl)cytosine in lab experiments is its high cost, which may limit its availability for some researchers.

Future Directions

There are several future directions for research on 1-(2,3-Dideoxy-2-fluoro-beta-D-threo-pentofuranosyl)cytosine. One area of focus is the development of new formulations of 1-(2,3-Dideoxy-2-fluoro-beta-D-threo-pentofuranosyl)cytosine that can be administered more easily and effectively. Another area of focus is the exploration of new applications for 1-(2,3-Dideoxy-2-fluoro-beta-D-threo-pentofuranosyl)cytosine, such as its potential use in the treatment of other viral infections or cancer. Finally, there is a need for further research on the long-term safety and efficacy of 1-(2,3-Dideoxy-2-fluoro-beta-D-threo-pentofuranosyl)cytosine, particularly in the context of long-term treatment for HIV.

Synthesis Methods

1-(2,3-Dideoxy-2-fluoro-beta-D-threo-pentofuranosyl)cytosine can be synthesized using a variety of methods, including enzymatic and chemical synthesis. Enzymatic synthesis involves the use of enzymes to catalyze the formation of the nucleoside analog, while chemical synthesis involves the use of chemical reactions to create the molecule. One common method of chemical synthesis involves the reaction of 2,3-dideoxy-2-fluoro-D-ribose with cytosine in the presence of a Lewis acid catalyst.

Scientific Research Applications

1-(2,3-Dideoxy-2-fluoro-beta-D-threo-pentofuranosyl)cytosine has been extensively studied for its potential use in the treatment of HIV/AIDS. In clinical trials, 1-(2,3-Dideoxy-2-fluoro-beta-D-threo-pentofuranosyl)cytosine has been shown to be highly effective at reducing viral load and increasing CD4 cell counts in patients with HIV. In addition, 1-(2,3-Dideoxy-2-fluoro-beta-D-threo-pentofuranosyl)cytosine has been shown to have a low toxicity profile, making it a promising candidate for long-term use in the treatment of HIV.

properties

CAS RN

119555-47-4

Product Name

1-(2,3-Dideoxy-2-fluoro-beta-D-threo-pentofuranosyl)cytosine

Molecular Formula

C9H12FN3O3

Molecular Weight

229.21 g/mol

IUPAC Name

4-amino-1-[(2R,3S,5S)-3-fluoro-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one

InChI

InChI=1S/C9H12FN3O3/c10-6-3-5(4-14)16-8(6)13-2-1-7(11)12-9(13)15/h1-2,5-6,8,14H,3-4H2,(H2,11,12,15)/t5-,6-,8+/m0/s1

InChI Key

LTDCCBLBAQXNKP-VMHSAVOQSA-N

Isomeric SMILES

C1[C@H](O[C@H]([C@H]1F)N2C=CC(=NC2=O)N)CO

SMILES

C1C(OC(C1F)N2C=CC(=NC2=O)N)CO

Canonical SMILES

C1C(OC(C1F)N2C=CC(=NC2=O)N)CO

synonyms

1-(2,3-dideoxy-2-fluoro-beta-D-threo-pentofuranosyl)cytosine
1-(2,3-dideoxy-2-fluoropentofuranosyl)cytosine
2'-F-dd-ara-C
2'-fluoro-2',3'-dideoxyarabinosylcytosine
2,3-DDFPC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.